molecular formula C9H7Br2N B13933375 4,7-dibromo-3-methyl-1H-indole CAS No. 1360967-03-8

4,7-dibromo-3-methyl-1H-indole

Cat. No.: B13933375
CAS No.: 1360967-03-8
M. Wt: 288.97 g/mol
InChI Key: KCJTXRHICIYPBL-UHFFFAOYSA-N
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Description

4,7-Dibromo-3-methyl-1H-indole is a halogenated indole derivative characterized by bromine substitutions at the 4- and 7-positions and a methyl group at the 3-position. Brominated indoles are widely studied for their electronic effects, bioactivity, and applications in pharmaceuticals and materials science .

Properties

CAS No.

1360967-03-8

Molecular Formula

C9H7Br2N

Molecular Weight

288.97 g/mol

IUPAC Name

4,7-dibromo-3-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3

InChI Key

KCJTXRHICIYPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C=CC(=C12)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method is the electrophilic aromatic substitution reaction, where 3-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require careful control of temperature and the amount of bromine to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 4,7-dibromo-3-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-3-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 4,7-dibromo-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atoms and the indole ring contribute to its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenation Patterns and Electronic Effects

The position and number of halogen atoms significantly influence electronic properties. For example:

  • 4,7-Dibromo-1H-indole-2,3-dione (4,7-Dibromoisatin) : This compound features bromine at the 4- and 7-positions but includes a diketone moiety (2,3-dione). Its predicted pKa of 7.65 suggests moderate acidity due to electron-withdrawing effects from both bromine and the carbonyl groups .
  • 5-Bromo-3-(triazolyl)ethyl-1H-indoles : Compounds like 9c and 9d () have bromine at the 5-position and triazole substituents. The electron-withdrawing bromine enhances electrophilic reactivity at the indole core, while triazole groups introduce hydrogen-bonding capabilities .
Table 1: Key Structural and Electronic Comparisons
Compound Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features
4,7-Dibromo-3-methyl-1H-indole* 4-Br, 7-Br, 3-CH3 C9H7Br2N ~296.97 N/A Methyl enhances lipophilicity
4,7-Dibromoisatin 4-Br, 7-Br, 2,3-dione C8H3Br2NO2 304.92 7.65 High acidity, diketone reactivity
5-Bromo-3-(triazolyl)ethyl-1H-indole 5-Br, 3-CH2-triazole C15H14BrN5 352.21 N/A Triazole enhances bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3, 2-COOH C10H8ClNO2 225.63 N/A Carboxylic acid enables salt formation

Note: Data for 4,7-dibromo-3-methyl-1H-indole inferred from analogs.

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